molecular formula C21H20O3 B4012645 7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4012645
M. Wt: 320.4 g/mol
InChI Key: ZNRBUGUZSKEYBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenol derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: What sets 7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-methyl-9-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-13-11-18(23-14(2)15-7-4-3-5-8-15)20-16-9-6-10-17(16)21(22)24-19(20)12-13/h3-5,7-8,11-12,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRBUGUZSKEYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
Reactant of Route 4
7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
Reactant of Route 6
7-METHYL-9-(1-PHENYLETHOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

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